molecular formula C22H21N3O B5149334 [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-4-yl)methanone

[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-4-yl)methanone

Cat. No.: B5149334
M. Wt: 343.4 g/mol
InChI Key: PXQFZJJATBETDB-UHFFFAOYSA-N
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Description

2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with phenylamino and pyridinyl groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-16-15-20(24-18-7-3-2-4-8-18)19-9-5-6-10-21(19)25(16)22(26)17-11-13-23-14-12-17/h2-14,16,20,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQFZJJATBETDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=NC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with phenylamine under acidic conditions to form the intermediate compound. This intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino or pyridinyl groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers are investigating its potential as an inhibitor of specific enzymes or as a modulator of biological pathways.

Medicine

In medicine, 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully understand its pharmacological effects and potential clinical applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biological pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of intracellular events that lead to its observed effects. The exact molecular targets and pathways involved are still under investigation, and further studies are needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone apart from these similar compounds is its unique quinoline core structure and the specific functional groups attached to it. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets, making it a versatile compound for various scientific and industrial applications.

Biological Activity

The compound 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a member of the quinoline derivatives, which have garnered attention due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . The following table summarizes key findings from various studies on the cytotoxic effects of similar quinoline derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.5Induces apoptosis via caspase activation
Compound BHL-60 (Leukemia)0.3Inhibits DNA synthesis and induces cell cycle arrest
2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanoneMCF-7 & HL-60TBDTBD

The mechanisms by which quinoline derivatives exert their anticancer effects often involve:

  • Induction of Apoptosis : Many compounds in this class have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication processes, which is critical for cancer cell proliferation.
  • Cell Cycle Arrest : Certain compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Study 1: Synthesis and Evaluation

A study published in Nature Communications synthesized a series of quinoline derivatives and evaluated their cytotoxicity against several cancer cell lines. Among these, a derivative closely related to 2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone demonstrated significant cytotoxic activity against both MCF-7 and HL-60 cells with IC50 values below 0.5 µM .

Study 2: Structure–Activity Relationship (SAR)

Another study focused on the structure–activity relationship of quinoline derivatives indicated that modifications at the phenyl or pyridine rings significantly influenced the biological activity. It was observed that compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups .

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